![molecular formula C22H15F3N2O2S B11214039 2-Styryl-1-((3-(trifluoromethyl)phenyl)sulfonyl)-1H-benzo[d]imidazole](/img/structure/B11214039.png)
2-Styryl-1-((3-(trifluoromethyl)phenyl)sulfonyl)-1H-benzo[d]imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Styryl-1-((3-(trifluoromethyl)phenyl)sulfonyl)-1H-benzo[d]imidazole is a complex organic compound that features a benzimidazole core substituted with a styryl group and a trifluoromethylphenylsulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Styryl-1-((3-(trifluoromethyl)phenyl)sulfonyl)-1H-benzo[d]imidazole typically involves multiple steps, starting from commercially available precursorsThe trifluoromethylphenylsulfonyl group is then introduced via a sulfonylation reaction using trifluoromethylbenzenesulfonyl chloride .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the coupling reactions and advanced purification techniques to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Styryl-1-((3-(trifluoromethyl)phenyl)sulfonyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a benzimidazole derivative with additional oxygen-containing functional groups, while substitution reactions could introduce new aromatic or aliphatic groups.
Applications De Recherche Scientifique
2-Styryl-1-((3-(trifluoromethyl)phenyl)sulfonyl)-1H-benzo[d]imidazole has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.
Mécanisme D'action
The mechanism of action of 2-Styryl-1-((3-(trifluoromethyl)phenyl)sulfonyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the benzimidazole core can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Styryl-1H-benzo[d]imidazole: Lacks the trifluoromethylphenylsulfonyl group, which can affect its reactivity and binding properties.
1-((3-(Trifluoromethyl)phenyl)sulfonyl)-1H-benzo[d]imidazole: Lacks the styryl group, which can influence its electronic properties and interactions with molecular targets.
2-Styryl-1-phenylsulfonyl-1H-benzo[d]imidazole: Lacks the trifluoromethyl group, which can impact its binding affinity and stability.
Uniqueness
The presence of both the styryl and trifluoromethylphenylsulfonyl groups in 2-Styryl-1-((3-(trifluoromethyl)phenyl)sulfonyl)-1H-benzo[d]imidazole makes it unique. These groups confer specific electronic and steric properties that can enhance the compound’s reactivity, binding affinity, and stability, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C22H15F3N2O2S |
|---|---|
Poids moléculaire |
428.4 g/mol |
Nom IUPAC |
2-[(E)-2-phenylethenyl]-1-[3-(trifluoromethyl)phenyl]sulfonylbenzimidazole |
InChI |
InChI=1S/C22H15F3N2O2S/c23-22(24,25)17-9-6-10-18(15-17)30(28,29)27-20-12-5-4-11-19(20)26-21(27)14-13-16-7-2-1-3-8-16/h1-15H/b14-13+ |
Clé InChI |
JFFOVFJBVBHJBF-BUHFOSPRSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3N2S(=O)(=O)C4=CC=CC(=C4)C(F)(F)F |
SMILES canonique |
C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3N2S(=O)(=O)C4=CC=CC(=C4)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-ethoxyphenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11213960.png)
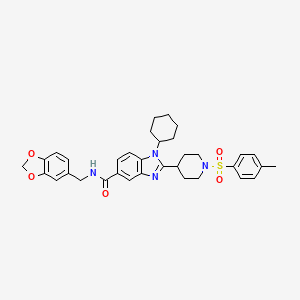
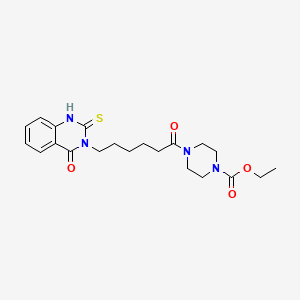
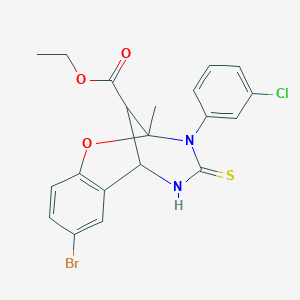

![N-cyclopentyl-2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B11213997.png)
![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide](/img/structure/B11213999.png)
![Dimethyl 1-(propan-2-yl)-4-[2-(propan-2-yloxy)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11214011.png)
![4-(tert-butyl)-N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B11214018.png)
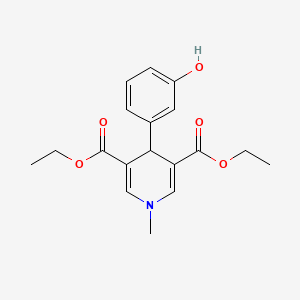
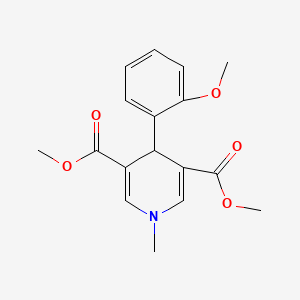
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide](/img/structure/B11214037.png)
![3-Hydroxy-1-(4-methoxyphenyl)-3-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium](/img/structure/B11214045.png)
![N-(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11214047.png)
